3-(Indol-3-YL) lactate

Product Introduction

3-(Indol-3-YL) lactate is classified as a lactate derivative of indole, a bicyclic structure that is a fundamental component in many natural products and pharmaceuticals. The compound can be found in various biological systems and is often studied for its metabolic roles. It is categorized under organic compounds with the molecular formula and a molecular weight of approximately 193.2 g/mol .

The synthesis of 3-(Indol-3-YL) lactate can be achieved through several methods. One notable approach involves the use of lactic acid as a catalyst in reactions with indole derivatives. For example, a green synthesis method utilizes lactic acid in the presence of substituted benzaldehydes to produce various bisindolylmethanes, which may serve as precursors to indolelactic acid . The process typically involves:

- Reaction Setup: Mixing indole with an appropriate aldehyde in the presence of lactic acid.

- Monitoring: The reaction progress can be monitored using thin-layer chromatography (TLC).

- Product Isolation: Upon completion, the final product is often isolated through crystallization from the reaction mixture.

This method highlights the environmentally friendly aspect of using lactic acid derived from bio-waste materials, aligning with green chemistry principles.

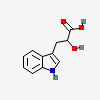

The molecular structure of 3-(Indol-3-YL) lactate features an indole ring system attached to a lactic acid moiety. The structural formula can be represented as follows:

Key Structural Features:

- Indole Ring: A fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- Lactate Group: The presence of a hydroxyl group () and a carboxyl group () attached to a propanoic acid backbone.

The compound's three-dimensional conformation can be analyzed using computational methods or X-ray crystallography to understand its spatial arrangement and potential interactions with biological targets .

3-(Indol-3-YL) lactate participates in various chemical reactions typical of both indole derivatives and carboxylic acids. Notable reactions include:

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic Substitution: Indoles are known for their nucleophilic nature, allowing them to react with electrophiles.

These reactions are essential for synthesizing more complex compounds or modifying the biological activity of indole derivatives.

The mechanism of action for 3-(Indol-3-YL) lactate is primarily linked to its role as a signaling molecule in various biological pathways. It has been shown to interact with aryl hydrocarbon receptors (AHR), leading to the induction of cytochrome P450 enzymes involved in drug metabolism and detoxification processes .

Key Points:

- Aryl Hydrocarbon Receptor Activation: Indolelactic acid activates AHR, which regulates gene expression related to xenobiotic metabolism.

- Biological Effects: The compound may influence metabolic pathways involving fatty acids and glucose metabolism due to its structural similarity to other biologically active indoles.

Key Properties:

These properties are crucial for understanding its behavior in biological systems and potential applications.

3-(Indol-3-YL) lactate has several scientific applications:

- Pharmacology: Investigated for its potential role as an anti-inflammatory agent and in cancer therapy due to its interaction with AHR.

- Biochemistry: Used as a marker or metabolite in studies related to tryptophan metabolism.

- Green Chemistry: Its synthesis from renewable resources aligns with sustainable practices in chemical manufacturing.

Research continues into the therapeutic potentials and mechanisms underlying the biological activities of this compound, highlighting its significance in both academic and industrial contexts.

Molecular Characterization

Structural Formula and Stereochemical Configuration

3-(Indol-3-yl)lactic acid features a bicyclic indole moiety linked to a lactic acid group via a methylene bridge. The indole system comprises a benzene ring fused to a pyrrole ring, with the lactic acid substituent attached at the 3-position (C-3) of the indole nucleus. The lactic acid moiety consists of a propanoic acid chain bearing a hydroxyl group (−OH) at the α-carbon. This configuration results in a chiral center at the α-carbon of the lactic acid group, leading to enantiomeric forms [2] [7].

The biologically relevant enantiomer is the (S)-configuration, designated as (2S)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid. This stereospecificity is critical for interactions with biological receptors such as the aryl hydrocarbon receptor (AHR) [2] [5]. The absolute configuration influences molecular packing in the solid state and solution-phase behavior, with the (S)-enantiomer predominating in human metabolic pathways [7].

Table 1: Molecular Characteristics of 3-(Indol-3-yl)lactic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Structural Diagram |  |

| Chiral Centers | 1 (C-2 of propanoic acid chain) |

| Dominant Biologically Active Form | (S)-Enantiomer |

IUPAC Nomenclature and Isomeric Variants

The systematic IUPAC name for the compound is (2S)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid. This nomenclature specifies: (i) the carboxylic acid parent chain (propanoic acid), (ii) the hydroxyl substituent at C-2, and (iii) the 1H-indol-3-yl substituent at C-3 [1] [5].

Isomeric variants include:

- Enantiomers: The (R)-enantiomer is less common biologically but may be synthesized for research purposes.

- Tautomers: The indole nitrogen (N1) can theoretically exhibit prototropic tautomerism, though the 1H-indole form dominates under physiological conditions [2].

- Positional isomers: Compounds like indole-2-lactic acid exist but are structurally distinct metabolites .

Common synonyms include indolelactic acid, 3-indolyllactic acid, and β-(3-indolyl)lactic acid, reflecting historical naming conventions [2] [4].

Molecular Weight and CAS Registry

The compound has an average molecular weight of 205.21 g/mol and a monoisotopic mass of 205.07389 Da [2] . CAS registry numbers differentiate stereoisomers and racemic mixtures:

- Racemic mixture (DL-form): 1821-52-9 [4] [5]

- (S)-Enantiomer: 832-97-3 [6]

- Anionic form (3-(indol-3-yl)lactate): 101312-07-6 [7]

Table 2: Identifier Summary

| Identifier Type | Value | Associated Form |

|---|---|---|

| CAS (Racemate) | 1821-52-9 | DL-Indole-3-lactic acid |

| CAS (Enantiomer) | 832-97-3 | (S)-Indole-3-lactic acid |

| CAS (Anion) | 101312-07-6 | 3-(Indol-3-yl)lactate ion |

| HMDB ID | HMDB0000671 | Human metabolite record |

| ChEBI ID | CHEBI:24813 | Chemical Entities of Biological Interest |

Physicochemical Profiling

Solubility, Melting Point, and Boiling Point

3-(Indol-3-yl)lactic acid is a solid at room temperature. The racemic form (DL-) exhibits a melting point of 145–146°C (lit.), while enantiopure forms may display divergent thermal profiles due to crystal packing differences [4].

Solubility:

- Water: ~17 mg/mL (0.083 M) at 25°C [2]

- Organic solvents: Moderately soluble in dimethyl sulfoxide and methanol; poorly soluble in nonpolar solvents like hexane [4] [7]

The predicted boiling point is 477.3±30.0°C (extrapolated from vapor pressure data), though thermal decomposition may occur near this temperature [4]. The density is estimated at 1.428±0.06 g/cm³ [4].

pKa and pH-Dependent Stability

The compound exhibits two acid-base functional groups:

- Carboxylic acid group: pKa ≈ 3.86 (predicted) [4]

- Indole nitrogen: pKa ≈ −3.9 (extremely weak base)

The hydroxyl group (pKa ~14–15) does not ionize under physiological conditions. Thus, 3-(indol-3-yl)lactic acid exists predominantly as a zwitterion near neutral pH: the carboxylate anion (−COO⁻) and indolium cation (protonated N1) forms contribute to its amphoteric character .

pH-dependent stability:

- Acidic conditions (pH < 2): Protonated carboxylic acid dominates; risk of decarboxylation at elevated temperatures

- Neutral pH (6–8): Zwitterionic form prevails; maximum stability in aqueous buffers

- Alkaline conditions (pH > 10): Carboxylate anion increases solubility but may promote racemization at the α-carbon [4] [7]

Table 3: Physicochemical Properties

| Property | Value | Conditions/Notes |

|---|---|---|

| Melting Point | 145–146°C | Racemic form (lit.) |

| Water Solubility | 17 mg/mL (0.083 M) | Experimental, 25°C |

| LogP (octanol-water) | 1.28–1.33 | Predicted [2] |

| pKa (carboxyl) | 3.86 ± 0.11 | Predicted [4] |

| pKa (indole N1) | −3.9 | Extremely weak base |

Spectroscopic Signatures (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR (500 MHz, D₂O) assignments for the (S)-enantiomer include [6] [8]:

- Indole H2: 7.68 ppm (d, J = 7.8 Hz)

- Indole H4: 7.36 ppm (d, J = 8.1 Hz)

- Indole H5: 7.09 ppm (t, J = 7.5 Hz)

- Indole H6: 7.16 ppm (t, J = 7.5 Hz)

- Indole H7: 7.43 ppm (d, J = 8.0 Hz)

- H3 (methylene): 3.29 ppm (dd, J = 14.5, 8.0 Hz) and 3.19 ppm (dd, J = 14.5, 4.5 Hz)

- H2 (methine): 4.25 ppm (dd, J = 8.0, 4.5 Hz)

¹³C NMR features key peaks at: 179.5 ppm (C1, carboxyl), 69.2 ppm (C2, methine), 34.3 ppm (C3, methylene), and indole ring carbons at 110.0–138.0 ppm [8].

Infrared (IR) Spectroscopy:Characteristic absorption bands include :

- O-H stretch: 2500–3500 cm⁻¹ (broad, carboxylic acid dimer)

- C=O stretch: 1715 cm⁻¹ (carboxylic acid)

- N-H stretch: 3400 cm⁻¹ (indole)

- C=C/C=N stretches: 1450–1620 cm⁻¹ (aromatic ring)

Mass Spectrometry (MS):Electron ionization (EI-MS) of the racemic compound shows [6]:

- Molecular ion: m/z 205 (M⁺, low intensity)

- Base peak: m/z 130 (C₈H₆N⁺, indole-3-methyl cation)

- Key fragments:

- m/z 131 ([C₈H₇N]⁺•)

- m/z 159 ([M−COOH]⁺)

- m/z 117 ([M−C₂H₄O₂]⁺)

High-resolution MS confirms the molecular formula with an error <5 ppm .

Table 4: Characteristic ¹H NMR Chemical Shifts

| Proton Position | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H2 (indole) | 7.68 | d | J = 7.8 |

| H4 (indole) | 7.36 | d | J = 8.1 |

| H5 (indole) | 7.09 | t | J = 7.5 |

| H6 (indole) | 7.16 | t | J = 7.5 |

| H7 (indole) | 7.43 | d | J = 8.0 |

| H3a (methylene) | 3.29 | dd | J = 14.5, 8.0 |

| H3b (methylene) | 3.19 | dd | J = 14.5, 4.5 |

| H2 (methine) | 4.25 | dd | J = 8.0, 4.5 |

Properties

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Product FAQ

- To receive a quotation, send us an inquiry about the desired product.

- The quote will cover pack size options, pricing, and availability details.

- If applicable, estimated lead times for custom synthesis or sourcing will be provided.

- Quotations are valid for 30 days, unless specified otherwise.

- New customers generally require full prepayment.

- NET 30 payment terms can be arranged for customers with established credit.

- Contact our customer service to set up a credit account for NET 30 terms.

- We accept purchase orders (POs) from universities, research institutions, and government agencies.

- Preferred methods include bank transfers (ACH/wire) and credit cards.

- Request a proforma invoice for bank transfer details.

- For credit card payments, ask sales representatives for a secure payment link.

- Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.

- Orders are confirmed upon receiving official order requests.

- Provide full prepayment or submit purchase orders for credit account customers.

- Send purchase orders to sales@EVITACHEM.com.

- A confirmation email with estimated shipping date follows processing.

- Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.

- You can use your FedEx account; specify this on the purchase order or inform customer service.

- Customers are responsible for customs duties and taxes on international shipments.

- Reach out to our customer service representatives at sales@EVITACHEM.com.

- For ongoing order updates or questions, continue using the same email.

- Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

Hot Products

2-chloro-N'-(2-chlorobenzylidene)benzohydrazide

CAS No.: 23289-02-3

Uroporphyrinogen III

CAS No.: 1976-85-8

2-Aminophenyl sulfate

CAS No.: 40712-56-9

Phenylheptatriyne

CAS No.: 4300-27-0

Phosphoric acid, dodecyl ester, sodium salt

CAS No.: 50957-96-5

Bis(3-hydroxypropyl) terephthalate

CAS No.: 3644-98-2